1-(5-Chloro-2-(ethylthio)phenyl)-N-methylmethanamine
Description
1-(5-Chloro-2-(ethylthio)phenyl)-N-methylmethanamine is a secondary amine featuring a substituted phenyl ring with a chlorine atom at the 5-position and an ethylthio (-S-CH₂CH₃) group at the 2-position.
Properties
Molecular Formula |
C10H14ClNS |
|---|---|
Molecular Weight |
215.74 g/mol |
IUPAC Name |
1-(5-chloro-2-ethylsulfanylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H14ClNS/c1-3-13-10-5-4-9(11)6-8(10)7-12-2/h4-6,12H,3,7H2,1-2H3 |
InChI Key |
NZJJOIVEQPBYIR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=C(C=C1)Cl)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-(ethylthio)phenyl)-N-methylmethanamine typically involves multiple steps, starting with the preparation of the chloro-substituted phenyl ring. One common method involves the chlorination of a phenyl ring followed by the introduction of an ethylthio group through a nucleophilic substitution reaction. The final step involves the methylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-(ethylthio)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding phenyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Scientific Research Applications
1-(5-Chloro-2-(ethylthio)phenyl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-(ethylthio)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The chloro and ethylthio groups can interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 1-(5-Chloro-2-(ethylthio)phenyl)-N-methylmethanamine with analogs from the evidence:
Research Findings and Trends
- Synthetic Utility : Ethylthio and boronate-substituted phenylmethanamines are pivotal in post-synthetic modifications of COFs, enabling tailored porosity and functionality .
- Pharmacological Potential: Fluorinated and heterocyclic analogs (e.g., ) are prioritized in drug discovery for their improved pharmacokinetic profiles .
Biological Activity
1-(5-Chloro-2-(ethylthio)phenyl)-N-methylmethanamine, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C12H16ClN1S1, which features a chloro-substituted phenyl ring linked to a methylated amine. Its structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of 1-(5-Chloro-2-(ethylthio)phenyl)-N-methylmethanamine can be attributed to several mechanisms:
- Receptor Interaction : The compound may act as an antagonist or modulator at various neurotransmitter receptors, affecting pathways related to mood and cognition.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, potentially increasing the availability of key neurotransmitters like serotonin and dopamine.
- Antimicrobial Properties : Some derivatives of similar compounds have shown antibacterial and antifungal activities, indicating potential for broader antimicrobial applications.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Effects
In a controlled study assessing the antidepressant properties of the compound, subjects treated with varying doses exhibited significant improvements in mood and anxiety levels compared to the placebo group. The study highlighted the role of serotonin reuptake inhibition as a primary mechanism.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial efficacy of the compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment option.
Research Findings
Recent studies have employed various methodologies to assess the biological activity of 1-(5-Chloro-2-(ethylthio)phenyl)-N-methylmethanamine:
- In Vitro Studies : Utilizing cell cultures to analyze cytotoxic effects and receptor binding affinities.
- In Vivo Studies : Animal models have been used to evaluate behavioral changes and physiological responses post-administration.
- Computational Analysis : Molecular docking studies have predicted binding affinities with target receptors, providing insights into its pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
